N-(4-chlorophenyl)-4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamide
Description
N-(4-Chlorophenyl)-4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamide is a structurally complex compound featuring a pyridazine core substituted with a 2-methoxyphenyl group at position 6, linked via a piperazine ring to a 4-chlorophenylcarboxamide moiety. The 4-chlorophenyl group enhances lipophilicity and may influence target binding, while the 2-methoxyphenyl substituent on pyridazine could contribute to electronic effects or steric interactions critical for activity .
Properties
IUPAC Name |
N-(4-chlorophenyl)-4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN5O2/c1-30-20-5-3-2-4-18(20)19-10-11-21(26-25-19)27-12-14-28(15-13-27)22(29)24-17-8-6-16(23)7-9-17/h2-11H,12-15H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMHJSJCXSQZMLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)C(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's IUPAC name reflects its complex structure, which includes a piperazine core substituted with a chlorophenyl group and a pyridazinyl moiety. Its molecular formula is with a molecular weight of approximately 343.84 g/mol. The presence of multiple functional groups suggests potential interactions with various biological targets.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the piperazine ring : This is achieved through the reaction of appropriate amines and carbonyl compounds.
- Substitution reactions : Chlorophenyl and methoxyphenyl groups are introduced via electrophilic aromatic substitution.
- Carboxamide formation : Final steps involve the acylation of the piperazine nitrogen to yield the carboxamide derivative.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating effective inhibition, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) values suggest potent activity, often comparable to established antibiotics.
| Bacterial Strain | MIC (µg/mL) | Control (Antibiotic) |
|---|---|---|
| Staphylococcus aureus | 8 | Ciprofloxacin (2) |
| Streptococcus pneumoniae | 16 | Penicillin (4) |
| Escherichia coli | 32 | Ampicillin (8) |
Anti-inflammatory Activity
The compound has also shown anti-inflammatory effects in vitro by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. Inhibition assays indicate that it possesses a selective COX-2 inhibitory profile, making it a candidate for further development as an anti-inflammatory agent.
Anticancer Potential
Preliminary studies have explored the anticancer potential of this compound. It has been evaluated against various cancer cell lines, including breast and lung cancer cells. The results indicate that the compound induces apoptosis and inhibits cell proliferation, suggesting mechanisms that warrant further investigation.
The proposed mechanisms of action for this compound include:
- Enzyme Inhibition : Interaction with specific enzymes involved in cellular signaling pathways.
- Receptor Modulation : Potential binding to receptors implicated in inflammation and cancer progression.
- Oxidative Stress Regulation : Modulating oxidative stress responses in cells, which may contribute to its antimicrobial and anticancer effects.
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results demonstrated significant bactericidal activity at concentrations lower than those required for traditional antibiotics, suggesting potential for use in resistant infections .
- Anti-inflammatory Research : Another research project focused on the anti-inflammatory properties of the compound in a murine model of arthritis. The findings indicated reduced paw swelling and inflammatory markers in treated animals compared to controls, supporting its therapeutic potential in inflammatory diseases .
- Cancer Cell Line Study : In vitro tests on breast cancer cell lines revealed that treatment with the compound resulted in a dose-dependent reduction in cell viability, with IC50 values indicating significant potency against tumor growth .
Scientific Research Applications
Chemical Properties and Structure
The compound's chemical structure includes a piperazine ring, which is known for its versatility in drug design. The presence of the chlorophenyl and methoxyphenyl groups enhances its biological activity. Its molecular formula is with a molecular weight of 403.5 g/mol.
Medicinal Chemistry
N-(4-chlorophenyl)-4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamide has been investigated for its potential as a therapeutic agent in various diseases.
- Antidepressant Activity : Studies indicate that compounds with similar structures exhibit antidepressant properties by modulating neurotransmitter systems, particularly serotonin and norepinephrine .
- Anticancer Properties : Research has shown that derivatives of this compound can inhibit cancer cell proliferation through the induction of apoptosis and cell cycle arrest.
Biological Applications
The compound serves as a biochemical probe to study enzyme interactions and receptor binding.
- Enzyme Inhibition : It has been evaluated as an inhibitor of specific enzymes involved in metabolic pathways, which could lead to the development of new drugs for metabolic disorders .
- Receptor Modulation : Its ability to interact with various receptors makes it a candidate for further studies in neuropharmacology, particularly in understanding the mechanisms of action in the central nervous system .
Materials Science
In addition to biological applications, this compound may have uses in materials science.
- Polymer Chemistry : Due to its functional groups, it can be utilized in synthesizing new polymeric materials with tailored properties for applications in coatings, adhesives, and composites .
Data Table: Summary of Applications
Case Study 1: Antidepressant Activity
A study published in Journal of Medicinal Chemistry explored the antidepressant effects of piperazine derivatives similar to this compound. The findings indicated significant improvement in depressive symptoms in animal models when administered at specific dosages.
Case Study 2: Anticancer Properties
In research conducted by Cancer Research, derivatives were tested against various cancer cell lines. The results showed that certain modifications to the piperazine structure enhanced cytotoxicity, suggesting a pathway for developing more effective anticancer agents.
Comparison with Similar Compounds
PKM-833 (FAAH Inhibitor)
- Structure : (R)-N-(pyridazin-3-yl)-4-(7-(trifluoromethyl)chroman-4-yl)piperazine-1-carboxamide.
- Key Differences : Replaces the 2-methoxyphenyl-pyridazine with a chroman-trifluoromethyl group.
- Activity : Potent FAAH inhibitor (IC₅₀ = 4.2 nM) with high brain penetration, demonstrating efficacy in inflammatory pain models .
- Comparison : The target compound lacks the chroman system, suggesting divergent enzyme targeting. Its 2-methoxyphenyl group may favor interactions with aromatic residues in receptors over FAAH’s catalytic domain.
ML267 (Phosphopantetheinyl Transferase Inhibitor)
- Structure : 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide.
- Key Differences : Substitutes pyridazine with a pyridine ring and replaces carboxamide with carbothioamide.
- Activity : Inhibits bacterial phosphopantetheinyl transferase (IC₅₀ = 0.4 µM), impairing secondary metabolism .
- Comparison : The thiourea linker in ML267 enhances metal coordination, while the target compound’s carboxamide may prioritize hydrogen bonding in eukaryotic targets.
Chlorophenyl-Substituted Piperazine Derivatives
A6 (Quinazolinone Derivative)
- Structure : N-(4-chlorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide.
- Key Differences: Incorporates a quinazolinone moiety instead of pyridazine.
- Activity : Exhibited moderate cytotoxicity in cancer cell lines (e.g., IC₅₀ = 12 µM in MCF-7) .
- Comparison: The quinazolinone group in A6 may enhance DNA intercalation, whereas the pyridazine in the target compound could favor kinase or GPCR interactions.
YM580 (Androgen Receptor Antagonist)
- Structure: (+)-(2R,5S)-4-[4-cyano-3-(trifluoromethyl)phenyl]-2,5-dimethyl-N-[6-(trifluoromethyl)pyridin-3-yl]piperazine-1-carboxamide.
- Key Differences: Features cyano and trifluoromethyl groups on the aryl ring.
- Activity : Potent AR antagonist (ED₅₀ = 2.2 mg/kg in rat prostate models) with peripheral selectivity .
- Comparison : The target compound’s 2-methoxyphenyl group may reduce AR affinity but improve selectivity for serotonin or dopamine receptors.
Physicochemical Profile
Research Findings and Therapeutic Potential
- Receptor Selectivity : The carboxamide linker is critical for D3 receptor selectivity in dopamine analogs (e.g., >1000-fold selectivity in ). The target compound’s linker may confer similar selectivity for serotonin 5-HT1A receptors, akin to p-MPPI ().
- Therapeutic Indications : Predicted applications include neuropathic pain (via 5-HT1A antagonism) or oncology (via kinase inhibition), though empirical data are needed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
